molecular formula C6H6BrNO2S B063177 5-Bromo-4-methoxythiophene-3-carboxamide CAS No. 175201-53-3

5-Bromo-4-methoxythiophene-3-carboxamide

Cat. No.: B063177
CAS No.: 175201-53-3
M. Wt: 236.09 g/mol
InChI Key: NKBKDDRFEYVPQW-UHFFFAOYSA-N
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Description

5-Bromo-4-methoxythiophene-3-carboxamide is an organic compound with the molecular formula C6H6BrNO2S It is a derivative of thiophene, a sulfur-containing heterocycle, and features a bromine atom at the 5-position, a methoxy group at the 4-position, and a carboxamide group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-methoxythiophene-3-carboxamide typically involves the bromination of 4-methoxythiophene-3-carboxamide. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction conditions often include maintaining the temperature at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to a more consistent and scalable production method. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-methoxythiophene-3-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The carboxamide group can be reduced to an amine or other derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.

Major Products Formed

    Substitution Reactions: Formation of substituted thiophene derivatives.

    Oxidation Reactions: Formation of aldehydes or carboxylic acids.

    Reduction Reactions: Formation of amines or other reduced derivatives.

Scientific Research Applications

5-Bromo-4-methoxythiophene-3-carboxamide has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Pharmaceuticals: Potential use in the development of new drugs due to its unique structural features and reactivity.

    Material Science: Utilized in the synthesis of conductive polymers and other advanced materials.

    Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 5-Bromo-4-methoxythiophene-3-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The presence of the bromine atom and methoxy group can influence its binding affinity and specificity towards these targets. Additionally, the carboxamide group can participate in hydrogen bonding and other interactions that contribute to its overall activity.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxythiophene-3-carboxamide: Lacks the bromine atom, leading to different reactivity and applications.

    5-Bromo-2-methoxythiophene-3-carboxamide: Variation in the position of the methoxy group, affecting its chemical properties.

    5-Bromo-4-methylthiophene-3-carboxamide:

Uniqueness

5-Bromo-4-methoxythiophene-3-carboxamide is unique due to the specific combination of substituents on the thiophene ring. The presence of both the bromine atom and methoxy group provides distinct reactivity patterns and potential for diverse applications in various fields. Its ability to undergo multiple types of chemical reactions and its potential biological activities make it a valuable compound for research and development.

Properties

IUPAC Name

5-bromo-4-methoxythiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO2S/c1-10-4-3(6(8)9)2-11-5(4)7/h2H,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKBKDDRFEYVPQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(SC=C1C(=O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20384814
Record name 5-bromo-4-methoxythiophene-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20384814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175201-53-3
Record name 5-bromo-4-methoxythiophene-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20384814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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